molecular formula C4H5F5O B1346712 3,3,4,4,4-Pentafluorobutan-2-ol CAS No. 374-40-3

3,3,4,4,4-Pentafluorobutan-2-ol

Cat. No. B1346712
CAS RN: 374-40-3
M. Wt: 164.07 g/mol
InChI Key: BUGIAHXXBFVPGW-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutan-2-ol is a chemical compound with the molecular formula C4H5F5O12. It is used as a solvent and as a precursor in the synthesis of various organic compounds3.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3,3,4,4,4-Pentafluorobutan-2-ol. However, it’s worth noting that fluoroalcohols like this are often synthesized through methods such as direct fluorination, deoxyfluorination, or nucleophilic substitution.



Molecular Structure Analysis

The molecular structure of 3,3,4,4,4-Pentafluorobutan-2-ol consists of a butanol backbone with five fluorine atoms attached, giving it the molecular formula C4H5F5O12. The molecular weight is 164.07392.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3,3,4,4,4-Pentafluorobutan-2-ol. However, as a fluoroalcohol, it likely participates in reactions similar to other alcohols, with the fluorine atoms potentially influencing reactivity and selectivity.



Physical And Chemical Properties Analysis

3,3,4,4,4-Pentafluorobutan-2-ol has a molecular weight of 164.07392. More detailed physical and chemical properties are not readily available from the sources I found.


Scientific Research Applications

1. Use in the Production of Polyimides

  • Method of Application: The production process involves a multistep route: Friedel-Crafts alkylation of o-xylene to obtain 3,3’, 4,4’- tetramethyl benzophenone followed by liquid phase oxidation to benzophenonetetracarboxylic acid and dehydration .
  • Results/Outcomes: The resulting polyimides have high thermal stability and are resistant to deformation when heated. They are used extensively in applications that require materials to maintain their properties during heating .

2. Use as a Halogenated Solvent

  • Application Summary: 3,3,4,4,4-Pentafluorobutan-2-ol is employed as a halogenated solvent in electrospray liquid chromatography .
  • Results/Outcomes: The use of 3,3,4,4,4-Pentafluorobutan-2-ol as a solvent can improve the separation and detection of components in a sample, leading to more accurate and reliable results .

3. Precursor for Other Fluorinated Compounds

  • Application Summary: 3,3,4,4,4-Pentafluorobutan-2-ol is used as a precursor for the production of other fluorinated compounds .
  • Method of Application: The specific method of application would depend on the fluorinated compound being synthesized. Typically, this involves a series of organic reactions, each of which needs to be carefully controlled to ensure the correct product is formed .
  • Results/Outcomes: The resulting fluorinated compounds have a wide range of applications, including in the synthesis of pharmaceuticals and agrochemicals .

4. Production of Polymers and Surfactants

  • Application Summary: 3,3,4,4,4-Pentafluorobutan-2-ol has applications in the production of polymers and surfactants .
  • Method of Application: The specific method of application would depend on the type of polymer or surfactant being produced. This could involve a variety of chemical reactions, including polymerization and esterification .
  • Results/Outcomes: The resulting polymers and surfactants have a wide range of applications, including in materials science and industrial processes .

5. Environmentally Friendly Solvent

  • Application Summary: 3,3,4,4,4-Pentafluorobutan-2-ol is considered to be environmentally friendly, as it is biodegradable and does not accumulate in the environment .
  • Method of Application: It can be used as a solvent in various chemical reactions and processes, replacing traditional solvents that may be harmful to the environment .
  • Results/Outcomes: The use of 3,3,4,4,4-Pentafluorobutan-2-ol as a solvent can reduce the environmental impact of chemical processes .

6. Synthesis of Pharmaceuticals and Agrochemicals

  • Application Summary: 3,3,4,4,4-Pentafluorobutan-2-ol is used in the synthesis of pharmaceuticals and agrochemicals .
  • Method of Application: The specific method of application would depend on the pharmaceutical or agrochemical being synthesized. This could involve a variety of chemical reactions, including substitution, addition, and elimination reactions .
  • Results/Outcomes: The resulting pharmaceuticals and agrochemicals have a wide range of applications, including in the treatment of diseases and the enhancement of agricultural productivity .

Safety And Hazards

Safety data sheets indicate that 3,3,4,4,4-Pentafluorobutan-2-ol may cause skin and eye irritation, and may cause respiratory irritation4. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment4.


Future Directions

The future directions for 3,3,4,4,4-Pentafluorobutan-2-ol are not specified in the sources I found. However, given its use as a solvent and precursor in organic synthesis, future research may explore new synthetic applications or methods of production.


Please note that this information is based on the available resources and there might be more recent studies or data related to 3,3,4,4,4-Pentafluorobutan-2-ol.


properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGIAHXXBFVPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880134
Record name 1-Pentafluoroethylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,4-Pentafluorobutan-2-ol

CAS RN

374-40-3
Record name 3,3,4,4,4-Pentafluoro-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,4-Pentafluorobutan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentafluoroethylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,4-pentafluorobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Fujihira, K Hirano, M Ono, H Mimura… - The Journal of …, 2021 - ACS Publications
A simple protocol to overcome the explosive pentafluoroethylation of carbonyl compounds by HFC-125 is described. The use of potassium (K) bases with triglyme or tetraglyme as a …
Number of citations: 13 pubs.acs.org
R Krishnamurti, DR Bellew… - The Journal of Organic …, 1991 - ACS Publications
The preparation of a variety of novel perfluoroalkyl-substituted compounds in high yields using easily prepared (perfluoroalkyl) trimethylsilanes (la-c) is described.(Trifluoromethyl)-,(…
Number of citations: 334 pubs.acs.org
H Zhang - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
RJ Olsen, JC Minniear, WM Overton… - The Journal of Organic …, 1991 - ACS Publications
A three-step naphthalene annulation of cyclic ketones has been developed. Aldol condensation with an aromatic aldehyde followed by Wittig olefination produces a 1, 3-diene, which …
Number of citations: 16 pubs.acs.org

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